
N-(4-(2-(2,4-dioxothiazolidin-3-yl)acétyl)phényl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-(2-(2,4-dioxothiazolidin-3-yl)acetyl)phenyl)benzamide” is a compound that belongs to the class of thiazolidine derivatives . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . The presence of sulfur enhances their pharmacological properties .
Synthesis Analysis
A series of ethyl- (2- (5-arylidine)-2,4-dioxothiazolidin-3-yl) and 2-oxo-4-thioxothiazolidin-3-yl) acetamido) esters were synthesized by utilizing Knoevenagel condensation as the final step in low to good yields . All compounds were elucidated using spectral analysis .
Molecular Structure Analysis
The molecular structure of the compound was elucidated using spectral analysis, including 1H NMR, 13C NMR, MS, and IR .
Chemical Reactions Analysis
The compound was evaluated for its in vitro α-glucosidase activity using Saccharomyces cerevisiae α-glucosidase enzyme . The results of the in vitro cytotoxicity screening of compounds revealed that most of the synthesized compounds were nontoxic .
Physical And Chemical Properties Analysis
The physical and chemical properties of the compound were determined using various techniques, including 1H-NMR, 13C-NMR, and IR .
Mécanisme D'action
Target of Action
The primary target of N-(4-(2-(2,4-dioxothiazolidin-3-yl)acetyl)phenyl)benzamide is VEGFR-2 , a receptor tyrosine kinase . This receptor mediates both inter- and intracellular communication through signal transduction .
Mode of Action
N-(4-(2-(2,4-dioxothiazolidin-3-yl)acetyl)phenyl)benzamide inhibits VEGFR-2, thereby stopping the growth of cancer cells . The compound’s interaction with its target results in increased apoptosis in cancer cells .
Biochemical Pathways
The compound affects the histone deacetylation pathway . By inhibiting this pathway, the compound can alter gene expression, leading to the death of cancer cells .
Pharmacokinetics
It is known that the compound’s lipophilicity can affect its cell permeability . A higher lipophilicity can lead to better cell permeability , which can impact the compound’s bioavailability.
Result of Action
The compound’s action results in notable anti-proliferative activities against cancer cell lines . It increases apoptosis in cancer cells , arresting their growth in the S phase . The compound also increases the levels of BAX, a pro-apoptotic protein, and decreases Bcl-2, an anti-apoptotic protein . Additionally, it increases the levels of caspase-8 and caspase-9 , which are involved in the initiation of apoptosis.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s lipophilicity can affect its cell permeability , which in turn can affect its efficacy
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-(2-(2,4-dioxothiazolidin-3-yl)acetyl)phenyl)benzamide has several advantages for lab experiments. It is easy to synthesize and purify, and it has been shown to possess a range of pharmacological activities. However, there are also some limitations to its use in lab experiments. N-(4-(2-(2,4-dioxothiazolidin-3-yl)acetyl)phenyl)benzamide is relatively unstable and can degrade over time, which can affect the reproducibility of experiments. In addition, N-(4-(2-(2,4-dioxothiazolidin-3-yl)acetyl)phenyl)benzamide has poor solubility in aqueous solutions, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N-(4-(2-(2,4-dioxothiazolidin-3-yl)acetyl)phenyl)benzamide. One area of interest is the development of N-(4-(2-(2,4-dioxothiazolidin-3-yl)acetyl)phenyl)benzamide analogs with improved pharmacokinetic and pharmacodynamic properties. Another area of interest is the investigation of the potential use of N-(4-(2-(2,4-dioxothiazolidin-3-yl)acetyl)phenyl)benzamide in combination with other drugs for the treatment of various diseases. Finally, the elucidation of the precise mechanism of action of N-(4-(2-(2,4-dioxothiazolidin-3-yl)acetyl)phenyl)benzamide and its downstream signaling pathways could provide valuable insights into its therapeutic potential.
Méthodes De Synthèse
N-(4-(2-(2,4-dioxothiazolidin-3-yl)acetyl)phenyl)benzamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2,4-thiazolidinedione with 4-aminobenzoyl chloride in the presence of triethylamine. The resulting product is then purified using column chromatography to obtain pure N-(4-(2-(2,4-dioxothiazolidin-3-yl)acetyl)phenyl)benzamide. This method has been reported to yield high purity and good yields of N-(4-(2-(2,4-dioxothiazolidin-3-yl)acetyl)phenyl)benzamide.
Applications De Recherche Scientifique
Activité hypoglycémique
Le composé a été synthétisé et évalué pour son activité hypoglycémique . Les dérivés synthétisés ont montré une activité hypoglycémique significative dans le modèle animal de souris albinos Wister . Cela suggère des applications potentielles dans le traitement du diabète.
Activité anticonvulsivante
Des hybrides porteurs de thiazole basés sur les noyaux de 2-imino-4-thiazolidinone et d'acide 2,4-dioxothiazolidine-5-carboxylique, qui sont structurellement similaires au composé en question, ont été synthétisés et évalués pour leur activité anticonvulsivante . Certains de ces composés ont montré une excellente activité anticonvulsivante dans les deux tests de crises induites par la pentylènetétrazole et de crises électrochocs maximales .
Thérapie anticancéreuse
Le composé pourrait potentiellement être utilisé en thérapie anticancéreuse . L'enzyme du récepteur du facteur de croissance épidermique (EGFR) joue un rôle crucial dans la régulation du cycle cellulaire, ce qui en fait une cible prometteuse pour le développement de médicaments anticancéreux .
Activité antibactérienne
Le composé pourrait potentiellement avoir une activité antibactérienne . Un composé possédant une structure similaire s'est avéré avoir une activité inhibitrice puissante, sa puissance étant équivalente à celle du médicament standard vancomycine
Analyse Biochimique
Biochemical Properties
The biochemical properties of N-(4-(2-(2,4-dioxothiazolidin-3-yl)acetyl)phenyl)benzamide are intriguing. The compound has been found to interact with a variety of enzymes and proteins . For instance, it has been shown to inhibit 15-PGDH activity, a key enzyme involved in prostaglandin degradation . This interaction is believed to be due to the compound’s ability to bind to specific amino acids within the enzyme .
Cellular Effects
N-(4-(2-(2,4-dioxothiazolidin-3-yl)acetyl)phenyl)benzamide has been shown to have significant effects on cellular processes. For example, it has been found to increase PGE 2 concentration, a key mediator of inflammation and other physiological processes . This suggests that the compound may have a role in modulating cellular responses to inflammation .
Molecular Mechanism
The molecular mechanism of action of N-(4-(2-(2,4-dioxothiazolidin-3-yl)acetyl)phenyl)benzamide is complex and multifaceted. It is believed to exert its effects through a combination of enzyme inhibition, binding interactions with biomolecules, and changes in gene expression . For example, it has been shown to inhibit 15-PGDH activity, suggesting a role in modulating prostaglandin levels .
Temporal Effects in Laboratory Settings
The effects of N-(4-(2-(2,4-dioxothiazolidin-3-yl)acetyl)phenyl)benzamide in laboratory settings appear to be time-dependent
Metabolic Pathways
Given its interaction with 15-PGDH, it is likely that it is involved in the metabolism of prostaglandins .
Subcellular Localization
Given its biochemical properties, it is likely that it localizes to areas of the cell where 15-PGDH is present .
Propriétés
IUPAC Name |
N-[4-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]phenyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4S/c21-15(10-20-16(22)11-25-18(20)24)12-6-8-14(9-7-12)19-17(23)13-4-2-1-3-5-13/h1-9H,10-11H2,(H,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKONNYASLUGCIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)S1)CC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(2-oxo-1,3-benzoxazol-3(2H)-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B352958.png)
![3-[2-(4-methoxyphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B352959.png)
![3-(2-(4-chlorophenoxy)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B352960.png)
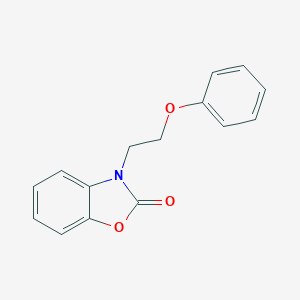
![3-[2-(4-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B352963.png)
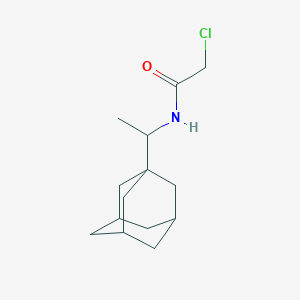
![N'-[(3Z)-7-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-hydroxybenzohydrazide](/img/structure/B352969.png)
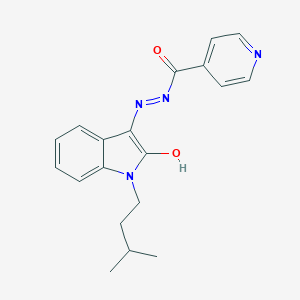
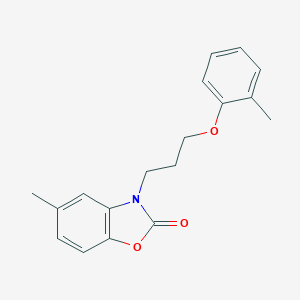
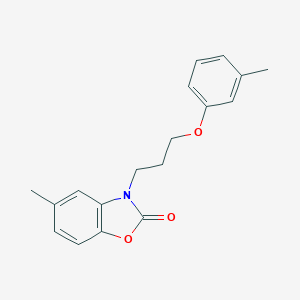
![3-(3-(4-chlorophenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B352987.png)
![3-(3-(2-chlorophenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B352988.png)